Cas no 1932238-01-1 (tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate)

Technical Introduction: tert-Butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a chiral bicyclic amine derivative with a stereochemically defined structure, offering utility as a key intermediate in organic synthesis and pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. Its rigid cyclopenta[c]pyrrole scaffold and primary amine functionality make it valuable for constructing complex heterocyclic frameworks. The defined (3aR,4R,6aS) stereochemistry ensures precise regio- and enantioselectivity in downstream reactions. Suitable for peptide coupling, nucleophilic substitutions, and catalyst design, this compound is characterized by high purity and reproducibility, meeting stringent research and industrial requirements.
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate structure
1932238-01-1 structure
Product name:tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
CAS No:1932238-01-1
MF:C12H22N2O2
MW:226.315283298492
CID:4629972

tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • Racemic-cis-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine
    • tert-Butyl (3aR,4R,6aS)-rel-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
    • Racemic-(3aR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • AM805796
    • CS
    • Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1
    • InChI Key: VMUXGMBHACBHJJ-KXUCPTDWSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@H]2CC[C@H]([C@H]2C1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 285
  • XLogP3: 1
  • Topological Polar Surface Area: 55.6

tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-500MG
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
500MG
¥ 8,540.00 2023-04-14
Chemenu
CM441425-5g
(3Ar,4r,6as)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1h)-carboxylate
1932238-01-1 95%+
5g
$4332 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-250mg
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
250mg
¥5121.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-100mg
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
100mg
¥3201.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-100MG
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
100MG
¥ 3,201.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-5G
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
5g
¥ 38,412.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-250MG
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
250MG
¥ 5,121.00 2023-04-14
Chemenu
CM441425-250mg
(3Ar,4r,6as)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1h)-carboxylate
1932238-01-1 95%+
250mg
$724 2023-01-19
Chemenu
CM441425-100mg
(3Ar,4r,6as)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1h)-carboxylate
1932238-01-1 95%+
100mg
$439 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98057-500mg
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
1932238-01-1 95%
500mg
¥8540.0 2024-04-23

tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate Related Literature

Additional information on tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Introduction to Tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate (CAS No. 1932238-01-1)

Tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate, identified by its CAS number 1932238-01-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopenta[c]pyrrole derivatives, a structural motif that has been extensively studied for its potential biological activities. The presence of multiple stereocenters, including the (3aR,4R,6aS) configuration, underscores the compound's chiral nature and its potential for enantioselective applications in drug development.

The tert-butyl group appended to the molecule not only influences its physicochemical properties but also plays a crucial role in modulating its biological interactions. This group is known to enhance lipophilicity and metabolic stability, making it a favorable feature in the design of drug candidates. The 4-amino substituent further contributes to the compound's reactivity and functionalization potential, opening avenues for further derivatization and exploration of its pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that Tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate may interact with enzymes and receptors involved in inflammatory pathways and neurodegenerative diseases. The cyclopenta[c]pyrrole core is particularly interesting due to its structural similarity to natural products known for their therapeutic effects.

In vitro studies have begun to elucidate the pharmacological properties of this derivative. Initial assays indicate promising activity against certain enzymatic targets relevant to metabolic disorders. The hexahydro prefix denotes a saturated six-membered ring system within the molecule, which is often associated with improved oral bioavailability and reduced toxicity. This feature makes Tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate an attractive candidate for further preclinical development.

The stereochemistry of the molecule is another critical aspect that influences its biological activity. The (3aR) and (4R) configurations are particularly significant as they determine the spatial arrangement of functional groups and their interactions with biological targets. The (6aS) configuration further refines this spatial arrangement, potentially enhancing binding affinity and selectivity. Such precise stereochemical control is essential in medicinal chemistry for optimizing drug efficacy while minimizing side effects.

Recent research has also highlighted the importance of chirality in modulating pharmacokinetic properties. Enantiomeric pairs of compounds can exhibit vastly different biological responses due to their distinct interactions with chiral environments within the body. The study of enantiomers like Tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is crucial for understanding these differences and developing more effective therapeutic agents.

The carboxylate group at the 2-position adds another layer of functionality to the molecule. This group can participate in hydrogen bonding interactions with biological targets and may serve as a site for further chemical modifications. For instance, it could be coupled with other pharmacophores or modified to enhance solubility or tissue penetration.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. Tert-butyl (3aR,4R,6aS) - 4-amino - 3,3a,4,5,6,6a-hexahydro - 1H - cyclopenta[c]pyrrole - 2-carboxylate fits into this paradigm by combining several pharmacologically relevant features into a single molecular entity. Such compounds are expected to offer synergistic benefits and improved therapeutic outcomes.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the precision required in constructing the cyclopenta[c]pyrrole scaffold. Advanced synthetic methodologies have been employed to achieve high yields and enantiopurity. Techniques such as asymmetric catalysis and chiral resolution have been particularly useful in obtaining the desired stereoisomer.

The potential applications of Tert-butyl (3aR,R,S) - 4-amino - 3,aa,44,55,66aa-Hexahydro - 1H-cyclopenta[c]pyrrole - 2-carboxylate are vast and span across various therapeutic areas including oncology、neurology、and immunology。 Its unique structural features make it a versatile scaffold for designing novel drugs that can modulate complex disease pathways.

In conclusion,Tert-butyl (33aa44aa-Hexahydro - 11cyclopenta[c]pyrrle - 22carboxytlte (CAS No.) is a promising compound with significant potential in pharmaceutical research。 Its intricate structure、chiral features、and diverse functional groups make it an attractive candidate for further exploration。 As our understanding of biological systems continues to evolve,compounds like this one will play an increasingly important role in developing innovative therapies for human diseases。

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Amadis Chemical Company Limited
(CAS:1932238-01-1)tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
A1075971
Purity:99%
Quantity:1g
Price ($):1014.0